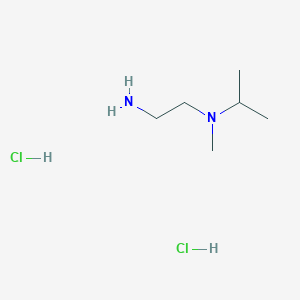

N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride

説明

N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride is a substituted ethanediamine derivative featuring a secondary amine structure with isopropyl and methyl substituents. This compound is typically utilized in organic synthesis, catalysis, or as a ligand in coordination chemistry due to its ability to chelate metal ions. Its dihydrochloride salt form enhances solubility in aqueous or polar solvents, making it suitable for applications requiring controlled reactivity in solution-phase reactions.

特性

CAS番号 |

1609403-04-4 |

|---|---|

分子式 |

C6H17ClN2 |

分子量 |

152.66 g/mol |

IUPAC名 |

N'-methyl-N'-propan-2-ylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C6H16N2.ClH/c1-6(2)8(3)5-4-7;/h6H,4-5,7H2,1-3H3;1H |

InChIキー |

TVAZRTKEMJFFPH-UHFFFAOYSA-N |

SMILES |

CC(C)N(C)CCN.Cl.Cl |

正規SMILES |

CC(C)N(C)CCN.Cl |

製品の起源 |

United States |

準備方法

Detailed Preparation Steps

Synthesis of Intermediate Nitrile or Protected Diamine

Starting materials : Ethylene diamine derivatives react with chloroacetonitrile in the presence of a base such as potassium carbonate in acetonitrile solvent to yield dinitrile intermediates (e.g., 2-(2-[(cyanomethyl)amino]ethyl amino) acetonitrile).

Protection : The free amino groups of the intermediate nitrile are protected by reaction with di-tert-butyl dicarbonate (Boc2O), resulting in Boc-protected dinitrile compounds. This step prevents side reactions during subsequent reductions.

Reduction and Deprotection

Hydrogenation : The Boc-protected dinitrile is subjected to catalytic hydrogenation using Raney nickel catalyst in the presence of ammonia and isopropyl alcohol, reducing nitrile groups to primary amines and yielding Boc-protected diamines.

Deprotection and salt formation : Treatment with concentrated hydrochloric acid (1.6 to 2.1 equivalents relative to Boc-protected diamine) at elevated temperatures (80–110°C) removes Boc groups and simultaneously forms the dihydrochloride salt of the diamine.

The reaction can be carried out at atmospheric pressure or in an autoclave under 2–10 Kg/cm² pressure to enhance reaction efficiency.

Purification and Crystallization

The crude dihydrochloride salt is subjected to multiple washing and crystallization steps using protic solvents such as methanol, ethanol, and water mixtures, often combined with aprotic solvents like acetone or isopropyl alcohol.

Cooling the reaction mixtures to low temperatures (0–5°C) for extended periods (10–16 hours) promotes crystallization of the pure dihydrochloride salt.

Activated charcoal filtration at elevated temperatures (75–80°C) is used to remove color impurities.

Final drying under vacuum below 50°C yields the pure dihydrochloride salt with purity exceeding 99.5% by HPLC.

Reaction Conditions and Base Selection

The choice of base in the initial and intermediate steps is critical for yield and purity. Common bases employed include:

| Base Type | Examples | Role in Synthesis |

|---|---|---|

| Carbonates | Potassium carbonate, sodium carbonate | Neutralization, facilitating substitution reactions |

| Hydroxides | Sodium hydroxide, potassium hydroxide | Deprotonation during protection/deprotection |

| Bicarbonates | Sodium bicarbonate, potassium bicarbonate | Mild bases for neutralization |

| Organic bases | Triethylamine, pyridine | Base catalysts in organic solvents |

| Metal alkoxides | Sodium methoxide, potassium methoxide | Strong bases for deprotonation |

| Ammonia | Aqueous or methanolic ammonia | Mild base and hydrogenation medium |

Potassium carbonate, sodium hydroxide, methanolic ammonia, and sodium methoxide are preferred bases for various steps due to their effectiveness and availability.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Nitrile intermediate formation | Ethylene diamine + chloroacetonitrile + K2CO3 | Ambient | Several hours | Solvent: acetonitrile |

| Boc protection | Di-tert-butyl dicarbonate | Ambient | Several hours | Protects amino groups |

| Hydrogenation | Raney nickel, ammonia, isopropyl alcohol | Ambient | Several hours | Reduces nitrile to amine |

| Deprotection & salt formation | Concentrated HCl (1.6–2.1 eq.) | 80–110 | 1–3 hours | Atmospheric or autoclave pressure |

| Crystallization & purification | Methanol, ethanol, water, acetone washes | 0–5, 25–30, 70–80 | 10–20 hours | Cooling and charcoal filtration steps |

| Drying | Vacuum drying | <50 | Until dry | Final purity >99.5% by HPLC |

Research Findings and Improvements

The described methods provide high purity (>99.5%) N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride analogs with reproducible yields.

Use of Boc protection and catalytic hydrogenation allows selective reduction and minimizes side reactions.

Controlled deprotection with hydrochloric acid under optimized equivalents and temperature ensures complete conversion to dihydrochloride salt.

Multi-step purification involving solvent washes and activated charcoal filtration enhances product purity and stability.

The choice of bases and solvents significantly impacts reaction efficiency and product quality, with potassium carbonate and methanolic ammonia being particularly effective.

化学反応の分析

Types of Reactions

N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding amine oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted ethanediamine derivatives.

科学的研究の応用

Analytical Chemistry

N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride is utilized as a reagent in various analytical methods:

- Chromatography : It serves as a derivatizing agent for the analysis of amino acids and amines. Its ability to form stable derivatives enhances detection sensitivity in chromatographic techniques.

- Spectroscopy : The compound can be used in spectroscopic studies to analyze complex mixtures due to its ability to stabilize certain analytes.

Pharmaceutical Applications

The compound has significant implications in drug development and formulation:

- Drug Synthesis : IPM-ED is involved in the synthesis of various pharmaceutical compounds, particularly those requiring secondary amines for biological activity.

- Formulation Enhancer : It acts as a stabilizer and solubilizing agent in drug formulations, improving the bioavailability of poorly soluble drugs.

Biochemical Research

In biochemical applications, this compound plays a crucial role:

- Enzyme Inhibition Studies : The compound is used as an inhibitor in enzyme assays, particularly those involving proteases and kinases. Its structural properties allow it to interact effectively with enzyme active sites.

- Cell Culture Applications : It is employed in cell culture media to enhance cell growth and viability, particularly for mammalian cells.

Case Study 1: Analytical Method Development

A study published in Analytical Chemistry demonstrated the use of this compound as a derivatization agent for the quantification of amino acids in biological samples. The method showed improved sensitivity and specificity compared to traditional methods, highlighting its potential for clinical diagnostics .

Case Study 2: Drug Formulation

Research conducted by pharmaceutical scientists indicated that incorporating this compound into formulations of poorly soluble drugs significantly enhanced their solubility and absorption rates in vivo. This finding supports its use as a formulation enhancer in drug development .

作用機序

The mechanism of action of N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. It can also act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.

類似化合物との比較

Substituted Ethanediamine Derivatives

The closest structural analogs include N,N'-dimethyl-1,2-diphenyl-1,2-ethanediamine enantiomers (CAS RN 118628-68-5 and 70749-06-3) . These compounds share the ethanediamine backbone but differ in substituents and stereochemistry:

Key Differences :

- The dihydrochloride salt form of the target compound improves aqueous solubility compared to the hydrophobic phenyl-substituted analogs.

- Phenyl groups in the analogs may enhance π-π stacking interactions in catalytic or coordination applications, whereas isopropyl/methyl substituents in the target compound prioritize steric effects and solubility.

Functional Analogs: Dihydrochloride Salts in Initiator Systems

Dihydrochloride salts of azoamidine compounds (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride) are used as water-soluble initiators in polymerization .

Key Differences :

- The target compound’s reactivity is driven by its amine groups, whereas azoamidines rely on azo-bond cleavage for radical generation.

- Stability profiles differ significantly, with dihydrochloride ethanediamine derivatives being more thermally stable.

生物活性

N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride (often referred to as IPM-EDA·2HCl) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, applications, and relevant research findings.

This compound is a derivative of ethylenediamine, characterized by the introduction of an isopropyl and methyl group. Its molecular formula is C₅H₁₅Cl₂N₂, and it typically exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions.

Pharmacological Applications

- Pharmaceutical Development :

- Peptide Synthesis :

- Bioconjugation :

Toxicological Profile

The toxicological assessment of this compound reveals several important findings:

- Acute Toxicity : In animal studies, the compound has demonstrated harmful effects when ingested or applied dermally. The dermal LD50 (lethal dose for 50% of subjects) was found to be approximately 1000 mg/kg body weight, indicating significant toxicity at high doses .

- Irritation Potential : Studies indicate that IPM-EDA·2HCl can cause severe skin damage and irritation upon contact. Eye irritation tests have shown irreversible corneal opacity in rabbits exposed to the compound .

- Genotoxicity : Research suggests that while ethylenediamine derivatives may show weakly positive results in some genotoxicity assays, more recent studies indicate that purer forms do not exhibit mutagenic properties .

Case Study 1: Neurological Effects

A study investigated the effects of this compound on neuronal cultures. The results indicated that at low concentrations (below 100 µM), the compound enhanced synaptic plasticity markers, suggesting potential therapeutic benefits in neurodegenerative conditions. However, higher concentrations led to cell apoptosis and oxidative stress markers being elevated significantly .

Case Study 2: Dermatological Reactions

In a clinical setting, patch testing was conducted on patients with suspected contact dermatitis. A notable case involved a 57-year-old hospital attendant who exhibited allergic reactions to products containing this compound. The patch tests indicated a strong positive reaction (3+) after two days of exposure . This highlights the compound's potential as a sensitizer in dermatological applications.

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride?

- Methodological Answer : The dihydrochloride salt is typically synthesized by reacting the free base (N-Isopropyl-N-methyl-1,2-ethanediamine) with hydrochloric acid (HCl) under controlled conditions. A common approach involves dissolving the free base in an anhydrous solvent (e.g., ethanol or diethyl ether) and bubbling HCl gas through the solution until precipitation occurs. The product is then filtered, washed with cold solvent, and dried under vacuum. Purity can be confirmed via melting point analysis (expected range: 188–190°C for analogous dihydrochloride salts) and NMR spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to its hygroscopic nature, the compound must be stored in airtight containers under inert gas (e.g., argon) and kept in a desiccator with a moisture-absorbing agent (e.g., silica gel). Storage at –20°C is recommended for long-term stability. Prior to use, allow the compound to equilibrate to room temperature in a dry environment to prevent condensation-induced degradation .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to quantify purity ≥98% .

- Melting Point Analysis : Determine the melting range (e.g., 188–190°C for structurally similar dihydrochlorides) to confirm crystallinity and absence of impurities .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) verify substituent positions and salt formation .

Advanced Research Questions

Q. How can researchers determine the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during ligand-target interactions to calculate binding constants (Kd).

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and monitor real-time binding kinetics (association/dissociation rates).

- Fluorescence Titration : Use fluorophore-labeled targets to track quenching or emission shifts upon compound binding. Reference studies on analogous ethanediamine derivatives (e.g., TRPM4 inhibitors) demonstrate these techniques .

Q. What strategies can mitigate degradation of this compound during in vitro assays?

- Methodological Answer :

- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) to maintain ionic stability. Avoid carbonate buffers, which may induce pH shifts.

- Temperature Control : Conduct assays at 4°C or use short incubation periods at 37°C to minimize thermal decomposition.

- Antioxidants : Add 0.1% ascorbic acid or 1 mM EDTA to chelate metal ions that catalyze oxidation. Stability studies on hygroscopic dihydrochlorides support these practices .

Q. How can contradictory data regarding its pharmacological activity across studies be resolved?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out batch-to-batch variability .

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time, solvent concentration).

- Orthogonal Assays : Cross-validate results using disparate methods (e.g., in vitro enzyme inhibition vs. in vivo metabolite profiling). Refer to forensic studies on structurally related phenethylamines for methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。